(3R)-3-ethyl-3-phenyl-2,6-piperidinedione chemical properties
(3R)-3-ethyl-3-phenyl-2,6-piperidinedione chemical properties
An In-Depth Technical Guide to the Chemical Properties of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, a chiral molecule belonging to the piperidinedione class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1] This document delves into the structural features, stereochemistry, predictive spectroscopic profile, and plausible synthetic strategies for this specific enantiomer. Furthermore, it explores its chemical reactivity, potential pharmacological context based on related structures, and a predictive pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of this and similar chemical entities.
Introduction: The Significance of the Chiral 3-Substituted Piperidinedione Scaffold
The piperidine ring is a privileged scaffold in drug discovery, with derivatives found in over twenty classes of pharmaceuticals.[1] The 2,6-piperidinedione core, in particular, is the foundational structure for compounds like glutethimide and thalidomide, known for their significant, albeit complex, biological activities. The introduction of a substituent at the 3-position creates a stereocenter, leading to enantiomers that can exhibit vastly different pharmacological and toxicological profiles.
(3R)-3-ethyl-3-phenyl-2,6-piperidinedione features a quaternary chiral center at the C3 position. The precise three-dimensional arrangement of the ethyl and phenyl groups is critical, as stereochemistry dictates molecular recognition at biological targets.[2][3] Understanding the chemical properties of a single, defined enantiomer like the (3R) form is paramount for any rational drug design and development program, as it allows for the isolation of desired therapeutic effects from potential off-target or adverse effects associated with its stereoisomer. This guide will therefore focus exclusively on the properties and scientific considerations pertinent to this specific (R)-enantiomer.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its development. These properties govern solubility, membrane permeability, and formulation characteristics.
Identity and Nomenclature
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Systematic (IUPAC) Name: (3R)-3-ethyl-3-phenylpiperidine-2,6-dione
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CAS Number: 17575-58-5[4]
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Molecular Formula: C₁₃H₁₅NO₂[4]
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Synonyms: (R)-3-ethyl-3-phenylglutarimide
Structural Features & Stereochemistry
The defining feature of this molecule is the quaternary stereocenter at the C3 position of the piperidinedione ring. According to the Cahn-Ingold-Prelog priority rules, the phenyl group receives the highest priority, followed by the ethyl group, and then the C2 carbonyl of the ring. With the lowest priority group (the bond to C4) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, defining the absolute configuration as (R).
The presence of this fixed, non-racemic stereocenter is crucial. Biological systems are inherently chiral, and the interactions between a small molecule and its protein target are highly sensitive to stereochemistry. The (R)-configuration dictates a specific spatial presentation of the ethyl and phenyl substituents, which will govern binding affinity and efficacy at a given target.[2][5]
Tabulated Physicochemical Data
The following table summarizes key computed and physical properties for the molecule. These values are essential for initial computational modeling, solubility screening, and assessing drug-likeness.
| Property | Value | Source |
| Molecular Weight | 217.26 g/mol | [4] |
| Exact Mass | 217.110 Da | [4] |
| LogP (Octanol/Water) | 2.047 | [4] |
| Polar Surface Area (PSA) | 49.66 Ų | [4] |
| InChIKey | JMBQKKAJIKAWKF-CYBMUJFWSA-N | [4] |
| SMILES | CCC1(c2ccccc2)CCC(=O)NC1=O | [4] |
The LogP value suggests moderate lipophilicity, indicating a good potential for oral absorption and membrane permeability.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra for this specific compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds can provide a reliable characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (phenyl group): Expected to appear as a multiplet in the δ 7.2-7.5 ppm range.
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N-H Proton (imide): A broad singlet is anticipated around δ 8.0-9.0 ppm, which is exchangeable with D₂O.
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Methylene Protons (piperidine ring): The two sets of CH₂ groups at C4 and C5 will be diastereotopic and are expected to show complex multiplets between δ 2.0-3.0 ppm.
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Methylene Protons (ethyl group): A quartet is expected around δ 1.8-2.2 ppm due to coupling with the methyl protons.
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Methyl Protons (ethyl group): A triplet is expected around δ 0.8-1.2 ppm.
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¹³C NMR:
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Carbonyl Carbons (C2, C6): Two distinct signals expected in the δ 170-175 ppm range.
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Aromatic Carbons: Signals expected between δ 125-140 ppm.
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Quaternary Carbon (C3): A signal around δ 55-65 ppm.
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Aliphatic Carbons: Signals for the piperidine and ethyl carbons are expected in the δ 10-40 ppm range.
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Infrared (IR) Spectroscopy
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N-H Stretch: A moderate, somewhat broad band around 3200 cm⁻¹.
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C-H Stretches (aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretches (aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C=O Stretches (imide): Two strong, sharp absorption bands are characteristic of the imide group, expected around 1725 cm⁻¹ and 1680 cm⁻¹. This dual-peak signature is a key diagnostic feature.[6]
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) spectrum should show a molecular ion peak at m/z = 217.
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Fragmentation: Key fragmentation patterns would likely involve the loss of the ethyl group (M-29), loss of the phenyl group (M-77), and cleavage of the piperidinedione ring.
Synthesis and Stereochemical Control
Achieving high enantiomeric purity is the central challenge in synthesizing this molecule. A robust synthetic strategy must establish the C3 quaternary stereocenter with high fidelity.
Proposed Enantioselective Synthetic Protocol
An effective approach involves the diastereoselective alkylation of a chiral lactam derived from a readily available chiral auxiliary, such as (R)-phenylglycinol. This method provides a reliable framework for introducing the substituents in a controlled manner.[7][8]
Experimental Protocol:
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Lactam Formation: Condensation of (R)-phenylglycinol with a suitable glutaric anhydride precursor to form the bicyclic oxazolopiperidone lactam. This step establishes initial stereochemical control.
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Enolate Generation: The lactam is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF to regioselectively generate the enolate. Causality: The low temperature is critical to prevent side reactions and maintain the kinetic stability of the enolate.
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First Alkylation (Ethylation): The enolate is quenched with an ethylating agent (e.g., ethyl iodide). The chiral auxiliary directs the approach of the electrophile to the opposite face, establishing the first C-C bond with high diastereoselectivity.
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Second Enolate Generation & Alkylation (Phenylation): The mono-alkylated lactam is subjected to a second round of deprotonation and alkylation. For phenylation, a different strategy, such as a palladium-catalyzed cross-coupling with a phenylboronic acid derivative, might be employed, as direct Sₙ2 phenylation is not feasible.[9]
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Auxiliary Cleavage: The chiral auxiliary is removed under reductive or hydrolytic conditions to yield the target (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.
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Purification: The final product is purified using column chromatography followed by recrystallization to ensure high chemical and enantiomeric purity.
Visualization of Synthetic Workflow
Caption: Proposed workflow for the enantioselective synthesis.
Chemical Reactivity and Stability
The reactivity profile is dominated by the imide functionality and the alpha-protons of the piperidinedione ring.
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Hydrolytic Stability: The imide bonds are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening and the formation of a glutaric acid derivative. The compound is expected to be stable under physiological pH conditions.
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N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions to generate derivatives.
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Enolate Formation: The methylene protons at the C4 position are enolizable, although deprotonation requires a strong base. This could be a site for further functionalization, but reactions would compete with N-deprotonation.
Pharmacological and Biological Context
The 3-phenylpiperidine motif is a well-established pharmacophore for CNS-active compounds, particularly those targeting dopamine receptors.[10] Derivatives have been explored for their potential as analgesics, anticonvulsants, and neuroprotective agents.[11][12]
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Potential Targets: Based on structural similarity to other CNS agents, (3R)-3-ethyl-3-phenyl-2,6-piperidinedione could potentially interact with dopamine or serotonin receptors, or ion channels in the central nervous system.[10]
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Screening Recommendations: Initial biological evaluation should include binding assays for a panel of CNS receptors and functional assays to assess agonist or antagonist activity. Cellular assays to evaluate neuroprotective or anti-inflammatory properties would also be highly relevant.[13][14]
Pharmacokinetic (ADME) Profile (Predictive)
The pharmacokinetic profile describes the journey of a drug through the body and is critical for determining dosing regimens and predicting potential drug-drug interactions.[15][16]
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: With a LogP of ~2.0, the compound is expected to have good passive diffusion across the gut wall, suggesting good potential for oral bioavailability.
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Distribution: The moderate lipophilicity may allow the compound to cross the blood-brain barrier, a prerequisite for CNS activity. Plasma protein binding is expected and would need to be quantified experimentally.[17]
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Metabolism: The molecule presents several sites for metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[17]
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Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, likely at the para-position.
-
Aliphatic Hydroxylation: The ethyl group or the piperidine ring could undergo oxidation.
-
N-Dealkylation: While not N-alkylated, if derivatives were made, this would be a key pathway.
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Visualization of Predicted Metabolic Pathways
Caption: Predicted primary metabolic pathways via CYP450 oxidation.
Protocol for a Preclinical Pharmacokinetic Study
This protocol provides a self-validating system for determining the core pharmacokinetic parameters of the compound in a rodent model.
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) following a single oral dose.
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Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Formulation: Prepare a homogenous suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Causality: The choice of vehicle is critical for ensuring consistent absorption.
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage.[17]
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Blood Sampling: Collect serial blood samples (approx. 200 µL) via a cannulated vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[17] Samples should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.
-
The method must be validated for linearity, accuracy, precision, and recovery.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Caption: Standard workflow for a preclinical pharmacokinetic study.
Conclusion
(3R)-3-ethyl-3-phenyl-2,6-piperidinedione is a molecule of significant interest due to its chiral nature and its placement within the pharmacologically relevant piperidinedione class. Its chemical properties, characterized by a stable stereocenter, moderate lipophilicity, and specific reactive sites on the imide ring, provide a solid foundation for further investigation. Predictive analyses of its spectroscopic, metabolic, and pharmacokinetic profiles, as outlined in this guide, offer a clear roadmap for researchers. The successful enantioselective synthesis and subsequent comprehensive biological and pharmacokinetic evaluation will be critical steps in unlocking the full therapeutic potential of this compound.
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